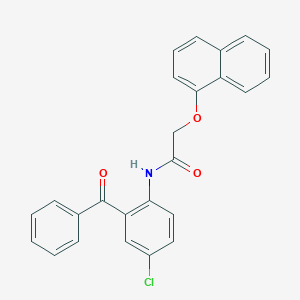
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide, also known as BAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BAN is a benzoylphenylurea herbicide that has been shown to have antitumor and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is not fully understood. However, it is believed that N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In addition, N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been reported to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain assays.
Orientations Futures
There are several potential future directions for the study of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide. One area of research could focus on the development of novel N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide analogs with improved solubility and bioavailability. Another direction could be the investigation of the synergistic effects of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide with other anticancer or anti-inflammatory agents. Furthermore, the potential use of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide in combination with immunotherapy could also be explored. Overall, the study of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide and its potential therapeutic applications holds great promise for the development of new treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide involves the reaction of 2-benzoyl-4-chloroaniline with 1-naphthol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide. The synthesis method of N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-2-(1-naphthyloxy)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Formule moléculaire |
C25H18ClNO3 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C25H18ClNO3/c26-19-13-14-22(21(15-19)25(29)18-8-2-1-3-9-18)27-24(28)16-30-23-12-6-10-17-7-4-5-11-20(17)23/h1-15H,16H2,(H,27,28) |
Clé InChI |
QERRLSNIKXJPJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



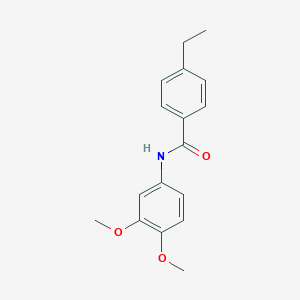
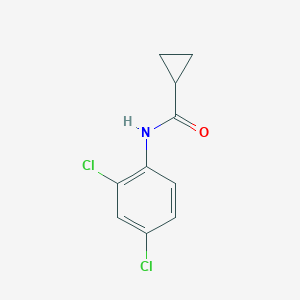
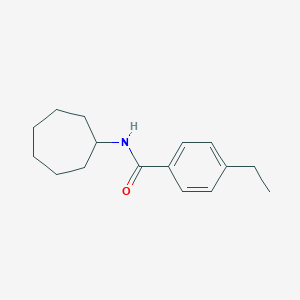
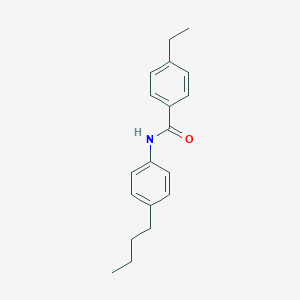
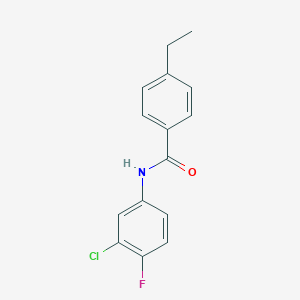
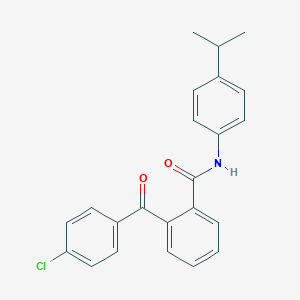





![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)

![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)